

# Technical Support Center: Improving the Long-Term Stability of Squalane Adjuvants

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## Compound of Interest

Compound Name: Squalane

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the formulation and storage of **squalane**-based adjuvants.

## Frequently Asked Questions (FAQs)

Q1: What is the difference between squalene and **squalane**, and which is more stable?

A1: Squalene is a natural triterpene with six unsaturated double bonds in its structure.<sup>[1][2]</sup> **Squalane** is the fully hydrogenated (saturated) form of squalene, meaning it lacks these double bonds.<sup>[1]</sup> Due to the absence of double bonds, **squalane** is significantly more stable and not susceptible to oxidation, which is a primary degradation pathway for squalene.<sup>[1][3]</sup> While many commercial adjuvants like MF59® and AS03 use squalene, **squalane** is often preferred for applications requiring higher chemical stability.<sup>[1][4]</sup>

Q2: What are the primary indicators of instability in a **squalane** emulsion?

A2: Instability in **squalane** emulsions can be categorized as either physical or chemical.

- **Physical Instability:** This is the most common form of instability for **squalane** adjuvants. Key indicators include:

- Increased Particle Size: Droplet growth due to coalescence (droplets merging) or Ostwald ripening.[5]
- Phase Separation: Visible separation of the oil and water phases, often seen as creaming (an oil-rich layer at the top).[6]
- Increased Polydispersity Index (PDI): A broadening of the particle size distribution, indicating a less uniform emulsion.[7]
- Chemical Instability: While more relevant for squalene, residual unsaturation or impurities in **squalane**, or degradation of other components like surfactants, can be an issue. Indicators include:
  - Changes in pH: A drop in pH can indicate the oxidation of surfactants or other components.[6]
  - Increased Peroxide Value (PV): This measures the concentration of peroxides, which are primary products of lipid oxidation.[8][9] This is a critical test for squalene-containing emulsions.[1]

Q3: What are the optimal storage conditions for **squalane** adjuvants?

A3: Generally, **squalane** emulsions should be stored in a controlled environment to maximize long-term stability. Recommended conditions are:

- Temperature: Refrigeration at 2-8°C is common.[10] Freezing should be approached with caution; while some formulations are stable after freezing, it can also break the emulsion.[1][11] High temperatures (e.g., 40°C or 60°C) accelerate degradation and should be avoided for long-term storage, though they are used in accelerated stability studies.[6]
- Light: Protect from light, as UV exposure can promote oxidation of any residual unsaturated compounds or other formulation components.[12]
- Container: Store in well-sealed, appropriate containers to prevent contamination and minimize exposure to oxygen in the headspace.[1]

Q4: How does particle size affect the stability and efficacy of the adjuvant?

A4: Particle size is a critical parameter. Emulsions with smaller particle sizes (e.g., below 150 nm) tend to exhibit better physical stability.<sup>[6]</sup> For instance, an 80 nm squalene emulsion showed no measurable size changes even after a month at 40°C, while larger particle emulsions showed phase separation.<sup>[6]</sup> From an immunological perspective, particle sizes between 100-200 nm are suggested to be efficiently taken up by dendritic cells, which is crucial for stimulating an immune response.<sup>[6]</sup>

## Troubleshooting Guides

### Issue 1: Increased Particle Size and/or Polydispersity Index (PDI)

You observe a significant increase in the average particle size and PDI of your **squalane** emulsion over time.

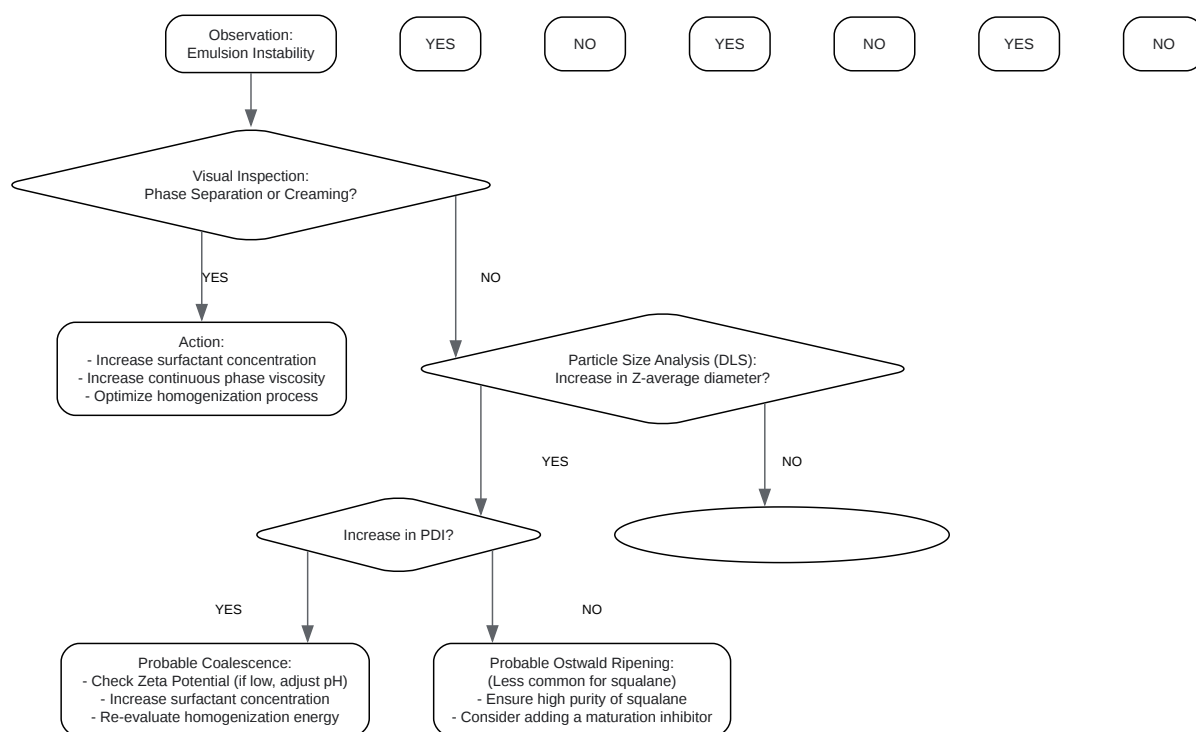
Possible Causes:

- Suboptimal Surfactant Concentration: Insufficient surfactant to cover the oil-water interface can lead to droplet coalescence.<sup>[6]</sup>
- Inadequate Homogenization: The initial energy input during emulsification might not have been sufficient to create a stable, monodisperse population of small droplets.<sup>[13]</sup>
- Temperature Fluctuations: Exposure to high temperatures or freeze-thaw cycles can disrupt the surfactant layer and promote droplet fusion.<sup>[6][14]</sup>
- Ostwald Ripening: While less likely with highly insoluble oils like **squalane**, this process involves the growth of larger droplets at the expense of smaller ones. **Squalane** is often used to reduce this phenomenon in other oil emulsions.<sup>[1]</sup>

Troubleshooting Steps:

- Review Formulation: Ensure the surfactant-to-oil ratio is optimized. Different surfactants and co-surfactants (e.g., Tween 80, Span 85, Pluronic block copolymers) have different stabilizing properties.<sup>[1][11]</sup>

- Optimize Homogenization: High-pressure homogenization is a standard method.[\[13\]](#)[\[15\]](#) Increasing the pressure or the number of passes can lead to smaller and more uniform droplets.[\[13\]](#)
- Control Storage Conditions: Store at a consistent, recommended temperature (typically 2-8°C) and avoid freezing unless the formulation is known to be freeze-thaw stable.[\[10\]](#)[\[14\]](#)
- Characterize Zeta Potential: A highly negative or positive zeta potential (typically > |30| mV) indicates good electrostatic repulsion between droplets, which helps prevent aggregation and coalescence.[\[16\]](#)[\[17\]](#) If the zeta potential is near neutral, consider adjusting the pH or adding charged surfactants.[\[18\]](#)



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Caption: Troubleshooting logic for diagnosing physical instability in emulsions.

## Issue 2: Chemical Degradation of Formulation Components

You observe a drop in pH or suspect chemical changes in your adjuvant, particularly if using squalene or if other components are susceptible to degradation.

#### Possible Causes:

- **Oxidation of Squalene:** The double bonds in squalene are susceptible to oxidation, forming peroxides and subsequently other degradation products.[\[1\]](#) This is accelerated by oxygen, light, and heat.[\[12\]](#)
- **Hydrolysis of Surfactants:** Certain surfactants, like polysorbates (e.g., Tween 80), can undergo hydrolysis, especially at pH extremes, leading to the release of fatty acids.[\[1\]](#)
- **Degradation of Other Excipients:** Other components in the formulation could be unstable under the storage conditions.

#### Troubleshooting Steps:

- **Use High-Purity Components:** Start with high-purity **squalane** or squalene. Impurities can catalyze degradation.[\[12\]](#)
- **Incorporate Antioxidants:** For squalene-based emulsions, adding an antioxidant like  $\alpha$ -tocopherol (Vitamin E) is a common strategy to inhibit oxidation.[\[1\]](#)[\[19\]](#)
- **Control Headspace and Light:** Manufacture and store the emulsion with minimal oxygen in the vial headspace.[\[1\]](#) Use amber vials or store in the dark to protect from light.[\[12\]](#)
- **Monitor Chemical Stability:**
  - **pH Measurement:** Regularly monitor the pH of the aqueous phase.
  - **Peroxide Value (PV):** Perform a PV test to quantify primary oxidation products. An increase in PV over time is a direct measure of oxidation.[\[8\]](#)
  - **HPLC Analysis:** Use High-Performance Liquid Chromatography to quantify the concentration of **squalane**/squalene and other key components like surfactants and antioxidants over time.[\[12\]](#)[\[20\]](#)



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Caption: Simplified pathway of squalene auto-oxidation.

## Data on Squalane/Squalene Adjuvant Stability

The following tables summarize quantitative data from stability studies of squalene-based emulsions.

Table 1: Physical Stability of Squalene Emulsions Over 4 Weeks at Room Temperature Data adapted from a study on self-emulsifying squalene-based oil-in-water adjuvants.[16]

Formulation ID	Squalene %	Droplet Size (nm) Week 0	Droplet Size (nm) Week 4	Zeta Potential (mV) Week 0	Zeta Potential (mV) Week 4
F1	4%	358.57 ± 13.92	322.10 ± 14.61	-25.54 ± 0.12	-26.17 ± 0.38
F6	8%	610.33 ± 15.31	589.57 ± 18.25	-17.81 ± 0.19	-19.45 ± 0.45
F11	12%	811.60 ± 23.45	701.17 ± 20.15	-13.00 ± 0.31	-12.98 ± 0.25

Table 2: Effect of Temperature on Particle Size of Squalene Emulsions Over 30 Days Data adapted from a study evaluating the effect of particle size on stability.[6]

Initial Size	Storage Temp.	Particle Size Change after 30 Days	Observation
~80 nm	40°C	No measurable change	Highly Stable
~80 nm	60°C	Stable	Highly Stable
~150 nm	40°C	Significant Increase	Unstable
~250 nm	25°C	Significant Increase	Unstable
~250 nm	40°C	Significant Increase & Phase Separation	Highly Unstable

## Experimental Protocols

### Protocol 1: Particle Size and Zeta Potential Measurement

This protocol outlines the standard procedure for analyzing emulsion droplet size, PDI, and zeta potential using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

Objective: To assess the physical stability of the **squalane** emulsion.

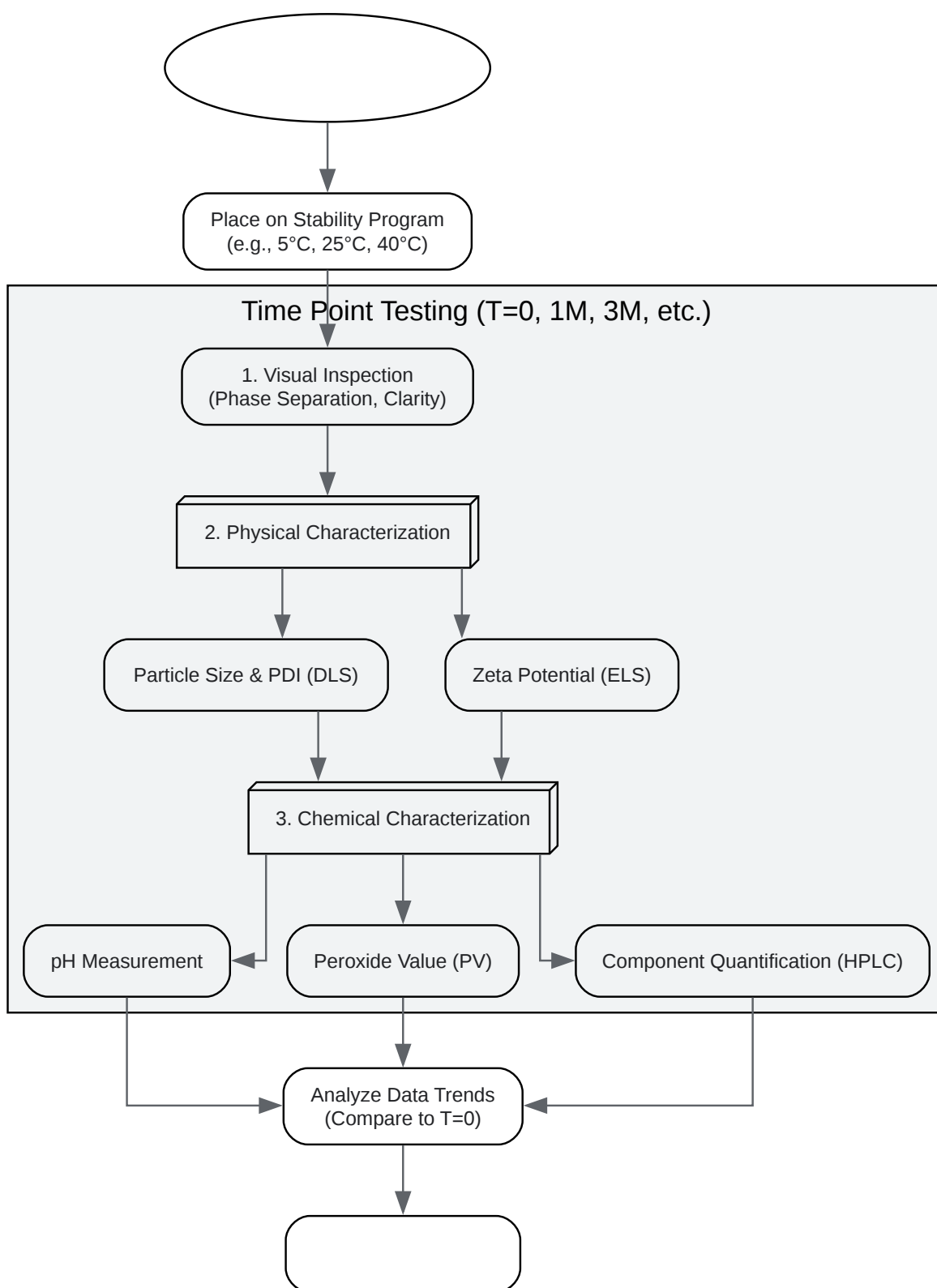
Apparatus: A DLS instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer, Beckmann Coulter DelsaMax).[\[16\]](#)[\[21\]](#)

Methodology:

- Sample Preparation:
  - Allow the emulsion sample to equilibrate to room temperature (e.g., 25°C).[\[21\]](#)
  - Dilute a small aliquot of the emulsion in an appropriate diluent (e.g., deionized water or the original buffer) to a suitable concentration for light scattering measurement. The dilution factor must be optimized to avoid multiple scattering effects while ensuring sufficient signal.[\[16\]](#) For zeta potential, dilution is typically done in water.[\[21\]](#)



- Instrument Setup:
  - Set the measurement temperature, typically 25°C.[\[21\]](#)
  - Select the appropriate cuvette (e.g., disposable polystyrene cuvettes for sizing, folded capillary cells for zeta potential).[\[21\]](#)
  - Input the correct parameters for the dispersant (viscosity and refractive index of water) and the dispersed material (refractive index of **squalane**).
- Particle Size Measurement (DLS):
  - Transfer the diluted sample to the cuvette and place it in the instrument.
  - Allow the sample to equilibrate thermally for at least 2 minutes.[\[21\]](#)
  - Perform the measurement. The instrument will report the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).
  - Perform at least three replicate measurements for each sample.
- Zeta Potential Measurement (ELS):
  - Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.[\[21\]](#)
  - Place the cell in the instrument.
  - Apply the electric field and perform the measurement. The instrument calculates the zeta potential from the electrophoretic mobility using the Smoluchowski equation.[\[18\]](#)
  - Perform at least three replicate measurements.



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Caption: A typical experimental workflow for assessing adjuvant stability.

## Protocol 2: Peroxide Value (PV) Determination

This protocol describes a common titrimetric method to quantify primary oxidation products in the oil phase of the emulsion. It is most relevant for squalene-based adjuvants.

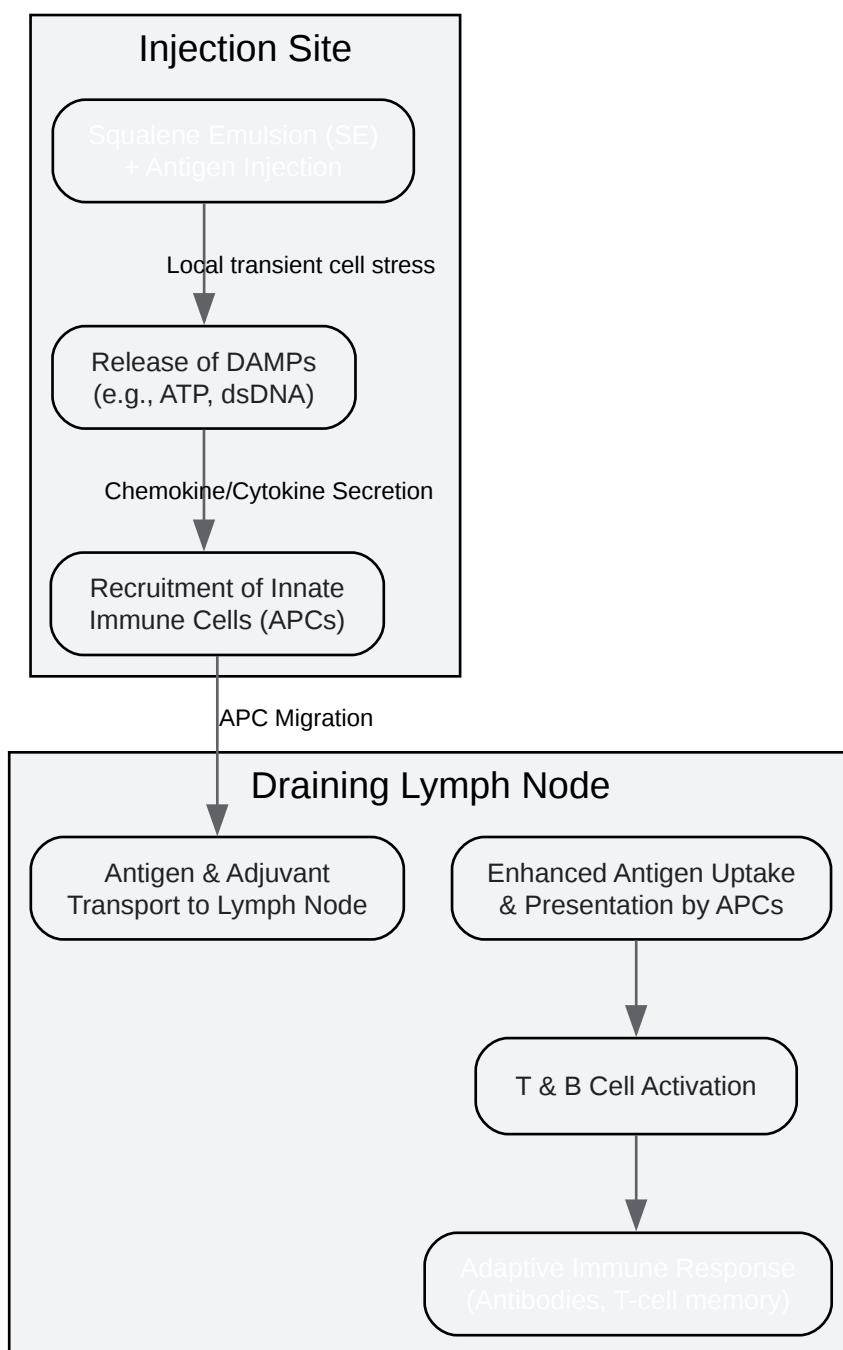
Objective: To measure the extent of primary oxidation in the adjuvant.

Principle: Peroxides in the oil sample oxidize potassium iodide (KI) to iodine. The amount of liberated iodine is then quantified by titration with a standardized sodium thiosulfate solution.<sup>[9]</sup>

Methodology:

- Oil Extraction (if necessary): For an oil-in-water emulsion, the squalene/**squalane** oil must first be extracted from the aqueous phase using a suitable organic solvent (e.g., a mixture of hexane and isopropanol). The solvent is then evaporated to isolate the oil.
- Sample Preparation:
  - Accurately weigh a specific amount of the extracted oil (e.g., 1-5 g) into an Erlenmeyer flask.
  - Add a solvent mixture, typically 30 mL of acetic acid-chloroform (3:2 ratio), to dissolve the oil.<sup>[9]</sup>
- Reaction:
  - Add 0.5 mL of a saturated potassium iodide (KI) solution.
  - Swirl the flask for exactly one minute.
  - Immediately add 30 mL of deionized water to stop the reaction.
- Titration:
  - Titrate the liberated iodine with a standardized sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution (e.g., 0.01 N) with constant, vigorous shaking.<sup>[9]</sup>

- When the yellow iodine color has almost disappeared, add 1 mL of a 1% starch indicator solution. The solution will turn dark blue.
- Continue the titration dropwise until the blue color completely disappears. This is the endpoint.<sup>[9]</sup>
- Calculation:
  - Perform a blank titration using the same procedure without the oil sample.
  - Calculate the Peroxide Value (in meq O<sub>2</sub>/kg) using the following formula:  $PV = ((S - B) * N * 1000) / W$  Where:
    - S = Volume of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> used for the sample (mL)
    - B = Volume of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> used for the blank (mL)
    - N = Normality of the Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> solution
    - W = Weight of the oil sample (g)



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
Caption: Simplified signaling pathway for squalene-based adjuvants.[22][23]

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